6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-1-2-9-4-8-3-6(5)9/h3-5H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABPGCSJFAIKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine typically involves the use of aminocarbonyl compounds as starting materials. One common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine
- Structure : The positional isomer 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine (CAS 1507681-94-8) differs in the fused ring system ([1,2-a] vs. [1,2-c]) and the amine group position (3-yl vs. 7-yl).
- Molecular Properties: Molecular formula: C₆H₉N₃ (same as the target compound). Hydrogen bonding: The [1,2-a] isomer exhibits C–H⋯N hydrogen bonds in its crystal lattice, stabilizing an envelope conformation of the pyrrolidine ring . The [1,2-c] variant may have distinct hydrogen-bonding patterns due to altered donor-acceptor distances.
- Applications : Primarily used in ionic liquid research for electrochemical applications (e.g., fuel cell electrolytes) due to its β-carbon stabilization .
Functional Group Variants
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde
- Structure : Features an aldehyde group at the 2-position instead of an amine.
- Reactivity : The aldehyde group enables participation in condensation reactions (e.g., Schiff base formation), unlike the primary amine in the target compound .
- Applications : Intermediate in synthesizing triazole derivatives for drug discovery .
3-Aroyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic Acid
- Structure : Substituted with a carboxylic acid group at the 7-position and an aroyl group at the 3-position.
- Pharmacology : Demonstrates anti-inflammatory and analgesic properties, contrasting with the target compound’s antiandrogen activity .
- Physicochemical Properties : The carboxylic acid group increases acidity (pKa ~4–5), whereas the amine in the target compound is basic (pKa ~9–10), affecting solubility and bioavailability .
Halogenated Derivatives
2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole
- Structure : Bromine substitution at the 2-position.
- Synthetic Utility : Serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
- Stability : The electron-withdrawing bromine reduces ring electron density, altering reactivity compared to the amine-substituted target compound .
Structural and Functional Analysis Table
Pharmaceutical Relevance
- Antiandrogen Activity : The target compound’s 7-amine group is critical for binding to androgen receptors, as seen in Orteronel (TAK-700), a prostate cancer drug .
- Aldosterone Synthase Inhibition : Its phosphate salt form (4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate) modulates aldosterone production, aiding in hypertension treatment .
Electrochemical Stability
- The [1,2-a] isomer’s β-carbon stabilization enhances its utility in ionic liquids for battery electrolytes, whereas the [1,2-c] variant’s amine group may limit electrochemical stability due to protonation under acidic conditions .
Biological Activity
Overview
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is a heterocyclic compound with the molecular formula CHN. This compound features a unique fused ring system that includes both a pyrrole and an imidazole ring, contributing to its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound is commonly achieved through the Marckwald reaction , which involves aminocarbonyl compounds as starting materials. This method allows for high-yield production of the compound, essential for further biological studies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit certain enzymes by binding to their active sites. This interaction disrupts normal enzymatic function, leading to potential therapeutic effects .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, pyrrole-containing derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were reported between 3.12 and 12.5 µg/mL, indicating promising efficacy compared to standard antibiotics .
Case Study 1: Inhibition of WDR5
In a study focused on the fragment-based drug design of this compound derivatives (referred to as F-1 ), it was found that these compounds effectively bind to the WDR5 protein. The binding affinity was characterized by a K value of 323 μM, showcasing the potential of these compounds as inhibitors in therapeutic applications targeting WDR5-related pathways .
Case Study 2: Structure-Based Design
A structure-based design approach led to the identification of lead compounds based on the pyrrolo[1,2-c]imidazole scaffold. These compounds exhibited favorable ligand efficiency and were prioritized for further optimization due to their unique structural characteristics that enhance binding interactions with target proteins .
Comparative Analysis with Similar Compounds
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles | Similar fused ring system | Varying potency against different enzymes |
| Pyrrole Benzamide Derivatives | Substituted phenyl groups | High activity against Staphylococcus aureus (MIC = 3.125 µg/mL) |
| 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl derivatives | Modifications at imidazole ring | Altered chemical and biological properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization and substitution reactions. For example, aminopyrrolines can undergo cyclization in formic acid to yield the target compound (e.g., via intermediates like 16 → 17a in Scheme 5 of ). Multi-step approaches, such as silylation of hydroxypyrrolidinone followed by functional group transformations, are also documented . Reaction optimization (e.g., solvent choice, temperature) is critical: polar aprotic solvents like CH₂Cl₂–MeOH systems improve cyclization efficiency, while acidic conditions (formic acid) stabilize intermediates .
Q. How can researchers verify the molecular configuration of this compound experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. For example, monoclinic crystal systems (space group P2₁/n) with bond angles (e.g., C3–N1–C6 = 113.99°) and hydrogen-bond geometries confirm the bicyclic structure . Complementary techniques like NMR (¹H and ¹³C) and IR spectroscopy validate functional groups and stereochemistry .
Q. What are the key physicochemical properties of this compound, and how do they impact solubility and reactivity?
- Methodological Answer : The molecular formula (C₆H₈N₂) and weight (108.14 g/mol) dictate solubility in polar solvents. Hydrogen-bonding interactions (e.g., N–H···Cl in hydrochloride salts) enhance stability but reduce solubility in non-polar media . Melting points and density data (where available) inform storage and handling protocols .
Advanced Research Questions
Q. How can computational modeling guide the optimization of synthetic pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies and regioselectivity during cyclization. For instance, modeling the reaction of pyrroline with 2,2-dimethoxyethanamine (15a) identifies steric and electronic barriers to intermediate formation . Tools like Science Navigator (AI-driven experimental design platforms) can suggest optimal reagent ratios or catalytic systems .
Q. What strategies resolve contradictions in reported synthesis yields across studies?
- Methodological Answer : Systematic meta-analysis of literature (e.g., 110 sources in ) highlights methodological variability. For example, discrepancies in yields for dimethyl analogs (e.g., 17b) may arise from differences in starting material purity or isolation techniques. Reproducibility requires standardized protocols (e.g., inert atmosphere for moisture-sensitive steps) .
Q. How does the compound’s structural uniqueness influence its application in medicinal chemistry compared to analogs?
- Methodological Answer : Comparative structural analysis with triazolopyrimidines (e.g., 2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE) reveals enhanced rigidity due to the fused pyrroloimidazole ring, which improves target binding affinity. Computational docking studies (e.g., with kinase enzymes) quantify these interactions .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature?
- Methodological Answer : Accelerated stability studies (e.g., ICH guidelines) using HPLC to monitor degradation products. For example, acidic conditions (pH < 3) may hydrolyze the imidazole ring, while thermal gravimetric analysis (TGA) identifies decomposition thresholds .
Methodological Resources
- Crystallographic Data : Full datasets (e.g., IUCrData 2020, x200681) provide atomic coordinates for structure validation .
- Comparative Tables : Molecular descriptors (e.g., Canonical SMILES, InChIKey) enable cross-referencing with analogs like pyrrolo[3,4-b]pyridines .
- Theoretical Frameworks : Link synthesis to heterocyclic reaction mechanisms (e.g., Baldwin’s rules for cyclization) to rationalize regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
